2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
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Overview
Description
2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an amino group at the 2-position and two methyl groups at the 6-position. The tetrahydroquinazolinone scaffold is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
The synthesis of 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminoacetophenone with dimedone in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinazolinone core to tetrahydroquinazoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted quinazolinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinazolinone derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
Chemistry: This compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has shown potential as an enzyme inhibitor.
Medicine: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, have been explored in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. The amino group at the 2-position allows the compound to form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one can be compared with other similar compounds, such as:
2-Amino-5,6-dimethylbenzimidazole: This compound shares a similar amino group but has a benzimidazole core instead of a quinazolinone core.
2-Amino-6-methoxybenzothiazole: This compound has a benzothiazole core and a methoxy group at the 6-position, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its tetrahydroquinazolinone scaffold, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-amino-6,6-dimethyl-7,8-dihydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)4-3-7-6(8(10)14)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDKWPQDNSVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NC(=NC=C2C1=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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